molecular formula C18H20N2O4S B2392733 N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide CAS No. 899961-01-4

N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide

Cat. No.: B2392733
CAS No.: 899961-01-4
M. Wt: 360.43
InChI Key: HJBXCNFNSOKNBG-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 4-methoxy-2-nitrophenyl group at the amide nitrogen and a p-tolylthio (methylphenylthioether) moiety at the fourth carbon of the butanamide chain. The compound’s structure integrates electron-withdrawing (nitro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-(4-methylphenyl)sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25-11-3-4-18(21)19-16-10-7-14(24-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBXCNFNSOKNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide typically involves multi-step organic reactions. One possible route could be:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Thioether Formation: Introduction of the thioether linkage.

    Amidation: Formation of the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide would depend on its specific interactions with molecular targets. It could involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interaction with receptors: Modulating receptor function.

    Pathway modulation: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

A. N-(5-Chloro-2-methoxyphenyl)-4-(1,3,4-oxadiazol-2-ylthio)butanamide Derivatives

  • Key Differences : The 5-chloro-2-methoxyphenyl group replaces the 4-methoxy-2-nitrophenyl moiety, and the p-tolylthio is substituted with a 1,3,4-oxadiazole-thioether group.
  • Biological Activity: These derivatives exhibit lipoxygenase (LOX) inhibitory activity, with IC50 values ranging from 23.4–58.7 µM.

B. N-(4-Acetylphenyl)butanamide

  • Key Differences : Features a 4-acetylphenyl group instead of the nitro- and methoxy-substituted aromatic ring.
  • Implications : The acetyl group increases hydrophobicity and may stabilize the amide bond through resonance effects. This compound lacks sulfur-based substituents, limiting its redox reactivity .

C. N-(4-Morpholinophenyl)-4-(4-ethylphenoxy)butanamide

  • Key Differences: Incorporates a morpholine ring (a hydrophilic heterocycle) and a 4-ethylphenoxy group.

Analogues with Sulfur-Containing Modifications

A. 4-((4-Fluorophenyl)Sulfonyl)-N-(4-Methylbenzo[d]Thiazol-2-yl)Butanamide

  • Key Differences : The p-tolylthio group is oxidized to a sulfone, and the aromatic substituent is a 4-methylbenzothiazole.
  • Synthesis Insights : Sulfones are typically more polar and stable than thioethers, impacting bioavailability. The benzothiazole moiety may confer fluorescence properties or enhance binding to biological targets .

B. CTPS1 Inhibitors (e.g., N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide)

  • Key Differences : Features a pyrimidine-sulfonamide group and a chloropyridinyl substituent.
  • Activity : These compounds inhibit human CTPS1 (a enzyme involved in nucleotide synthesis), with substituents like sulfonamides and heterocycles critical for potency. The target compound’s nitro group may reduce metabolic stability compared to the chloropyridinyl group .

Analogues with Heterocyclic or Trifluoromethyl Groups

A. 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide

  • Key Differences : Replaces the p-tolylthio with a thiophene ring and introduces a trifluoromethyl group.
  • Properties : The trifluoromethyl group enhances metabolic resistance and lipophilicity, while thiophene may modulate π-π stacking interactions in receptor binding .

Data Tables

Table 1: Structural and Functional Comparison of Butanamide Derivatives

Compound Name Aromatic Substituent Sulfur Group Key Functional Groups Biological Activity/Application Reference
N-(4-Methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide 4-Methoxy-2-nitrophenyl p-Tolylthio Nitro, Methoxy Potential enzyme inhibition -
N-(5-Chloro-2-methoxyphenyl)-4-(oxadiazolylthio)butanamide 5-Chloro-2-methoxyphenyl 1,3,4-Oxadiazole-thio Chloro, Oxadiazole Lipoxygenase inhibitor (IC50 23.4–58.7 µM)
4-((4-Fluorophenyl)Sulfonyl)-N-(4-Methylbenzo[d]Thiazol-2-yl)Butanamide 4-Methylbenzothiazole Sulfonyl Fluorophenyl, Benzothiazole Synthetic intermediate
N-(4-Morpholinophenyl)-4-(4-ethylphenoxy)butanamide 4-Morpholinophenyl Phenoxy Morpholine, Ethylphenoxy Material science applications
CTPS1 Inhibitor (Patent Example) 5-Chloropyridin-3-yl Sulfonamide Pyrimidine, Cyclopropane Antiproliferative (CTPS1 inhibition)

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
This compound C18H20N2O4S 360.43 3.8 <0.1 (PBS)
N-(5-Chloro-2-methoxyphenyl)-4-(oxadiazolylthio)butanamide C15H15ClN4O3S 390.87 2.5 0.5 (DMSO)
N-(4-Acetylphenyl)butanamide C12H15NO2 205.25 1.9 10.2 (Ethanol)

Key Research Findings

  • Electronic Effects : The nitro group in the target compound may reduce metabolic stability compared to chloro or acetyl substituents but could enhance electrophilic reactivity for covalent binding .
  • Sulfur Reactivity : The p-tolylthio group can oxidize to sulfone derivatives under oxidative conditions, altering polarity and target interactions .

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide is a synthetic compound that has garnered attention in pharmacological and toxicological research. This article explores its biological activity, focusing on its pharmacodynamics, toxicity, metabolism, and potential therapeutic applications.

The compound can be described by the following structural formula:

C15H18N2O4S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This structure includes a methoxy group, a nitro group, and a thioether moiety, which may contribute to its biological properties.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been noted, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.
  • Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
  • Antioxidant Activity : Research indicates that the compound can scavenge free radicals effectively, suggesting its utility as an antioxidant agent. This property is crucial in preventing oxidative stress-related cellular damage.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound:

  • Acute Toxicity : In animal studies, the compound was administered at various dosages (500 mg/kg and 1000 mg/kg). Observations indicated no significant adverse effects at these levels, establishing a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for acute exposure .
  • Skin Irritation and Sensitization : Dermal application tests on rabbits revealed no irritant effects, and sensitization studies in mice showed low stimulation indices (SI values), indicating a low potential for skin sensitization .
  • Genotoxicity : In vitro genotoxicity assays using bacterial strains indicated no significant mutagenic effects at varying concentrations up to 5000 µg/plate . However, concerns were raised regarding potential breakdown products that may exhibit genotoxic properties.

Metabolism

The metabolism of this compound involves phase I and phase II biotransformation processes. Key metabolites identified include hydroxylated forms and conjugates with glucuronic acid. These metabolic pathways are essential for understanding the compound's pharmacokinetics and potential interactions with other drugs .

Case Studies

  • Case Study 1: Antimicrobial Efficacy
    • A recent study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
  • Case Study 2: Anti-inflammatory Mechanism
    • In a controlled experiment, this compound was tested in lipopolysaccharide (LPS)-induced inflammation models in mice. The compound significantly reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-methoxy-2-nitrophenyl)-4-(p-tolylthio)butanamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a nitro-substituted aniline derivative with a thioether-containing butanamide precursor. Key steps include nucleophilic substitution (e.g., thioether formation via p-tolylthiol and a halogenated butanamide intermediate) followed by amidation. Reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with coupling agents like EDC/HOBt are often employed. Yields are sensitive to stoichiometric ratios and temperature control, as excess p-tolylthiol can lead to side products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the presence of the methoxy (δ ~3.8 ppm), nitro (δ ~8.2 ppm aromatic protons), and p-tolylthio groups (δ ~7.3 ppm aromatic protons). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₈H₁₉N₂O₄S), while IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening against bacterial models (e.g., E. coli, S. aureus) using agar diffusion assays reveals antimicrobial potential, with MIC values comparable to sulfonamide-class antibiotics. Antioxidant activity is assessed via DPPH radical scavenging assays, showing moderate activity due to electron-withdrawing nitro groups .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro → amino group reduction) affect bioactivity?

  • Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties and enhancing hydrogen-bonding capacity. Comparative bioassays show reduced antimicrobial activity but improved solubility, suggesting trade-offs between reactivity and pharmacokinetics. Computational studies (e.g., DFT calculations) quantify electron-density changes .

Q. What is the compound’s mechanism of action against bacterial targets?

  • Methodological Answer : Molecular docking simulations (using AutoDock Vina) suggest inhibition of dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. The sulfonamide-like p-tolylthio group mimics para-aminobenzoic acid (PABA), competitively binding to the DHPS active site. Validation via enzyme inhibition assays (IC₅₀ ~2.5 µM) corroborates this hypothesis .

Q. How does the compound behave in pharmacokinetic models?

  • Methodological Answer : In vitro ADME studies using Caco-2 cells show moderate permeability (Papp ~5 × 10⁻⁶ cm/s), with cytochrome P450 (CYP3A4) metabolism identified via LC-MS/MS. Plasma protein binding (>90%) and hepatic microsomal stability (t₁/₂ ~45 min) indicate potential for oral bioavailability but limited half-life. Rodent studies reveal a logP of 2.8, balancing lipophilicity and solubility .

Q. Can computational modeling predict interactions with non-target proteins?

  • Methodological Answer : Reverse docking (using Pharmit) identifies off-target binding to human carbonic anhydrase II (Ki ~15 nM), necessitating selectivity assays. Toxicity prediction (ProTox-II) flags potential hepatotoxicity (LD₅₀ ~300 mg/kg), requiring in vivo validation. MD simulations (GROMACS) assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Meta-analysis of IC₅₀ values identifies assay variability (e.g., broth microdilution vs. agar dilution). Orthogonal validation via isogenic bacterial strains (e.g., DHPS-knockout E. coli) confirms target specificity. Batch-to-batch purity discrepancies (>95% vs. <90%) are addressed via HPLC-UV standardization .

Methodological Notes

  • Synthesis Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity.
  • Advanced Characterization : X-ray crystallography (using SHELX ) resolves ambiguous stereochemistry.
  • Biological Assays : Include positive controls (e.g., sulfamethoxazole for DHPS inhibition) and blinded replicates.

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